Antithrombin Barcelona 2 is a variant of the naturally occurring anticoagulant protein, antithrombin. Antithrombin plays a crucial role in regulating blood coagulation by inhibiting various serine proteases involved in the coagulation cascade, such as thrombin and factor Xa. The Barcelona 2 variant is characterized by specific mutations that affect its structure and function, leading to altered anticoagulant activity.
Antithrombin is primarily synthesized in the liver and circulates in the plasma. The Barcelona 2 variant was identified through molecular characterization studies involving patients with antithrombin deficiency. This variant was isolated from plasma samples using techniques such as chromatography on heparin, which exploits the protein's affinity for heparin-like substances .
Antithrombin belongs to the serpin superfamily, a group of proteins known for their ability to inhibit serine proteases. Variants like Barcelona 2 are classified based on their structural and functional differences from the wild-type antithrombin, impacting their anticoagulant efficacy and stability .
The synthesis of antithrombin Barcelona 2 involves recombinant DNA technology or isolation from human plasma. The typical method includes:
The purification process may include multiple steps such as ion-exchange chromatography and size-exclusion chromatography, ensuring high purity levels necessary for subsequent functional assays.
The molecular weight of antithrombin is approximately 58 kDa, with a complex glycosylation pattern that can influence its stability and activity. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance may reveal details about the specific conformational changes associated with the Barcelona 2 variant .
Antithrombin functions primarily through the formation of stable complexes with serine proteases, inhibiting their activity. The interaction between antithrombin and thrombin or factor Xa is significantly enhanced in the presence of heparin, which induces a conformational change in antithrombin that exposes its reactive site.
The binding kinetics can be studied using surface plasmon resonance or other biophysical methods to quantify the affinity changes due to mutations present in the Barcelona 2 variant. These studies help elucidate how structural alterations impact functional inhibition of coagulation factors .
Antithrombin inhibits coagulation by forming irreversible complexes with target proteases such as thrombin and factor Xa. The mechanism involves:
Studies indicate that heparin binding increases the inhibitory potency of antithrombin by up to 1000-fold, highlighting the critical role of this interaction in anticoagulation therapy .
Antithrombin Barcelona 2 has significant implications in clinical settings, particularly in diagnosing and managing thrombotic disorders. Its characterization aids in understanding congenital antithrombin deficiencies and tailoring anticoagulant therapies for affected patients.
Additionally, research into variants like Barcelona 2 contributes to broader studies on anticoagulation mechanisms, potentially leading to novel therapeutic strategies targeting coagulation pathways .
Antithrombin Barcelona-2 was first molecularly characterized in 1989 following its isolation from a patient plasma sample. Researchers employed a multi-step chromatographic purification process involving heparin-Sepharose at pH 6.0 and ion exchange on DEAE-Sephadex at pH 8.6 and 6.0. Through reverse-phase HPLC mapping of tryptic peptides combined with amino acid sequencing and mass spectrometry, the variant was identified as a point mutation resulting in the substitution of arginine by cysteine at position 47 (Arg47Cys) in the mature antithrombin protein. This represented the first documented cysteine substitution at this critical residue [1].
The nomenclature "Barcelona-2" follows the convention of naming antithrombin variants after their city of discovery, with this variant distinguished from an earlier Barcelona isolate. The discovery was pivotal in confirming the functional importance of residue 47 within the heparin-binding domain (HBD) of antithrombin. Unlike previously characterized mutations at this position (Rouen-I: Arg47His; Rouen-II: Arg47Ser), the cysteine substitution introduced unique structural consequences due to potential disulfide bond formation with small thiol molecules like cysteine, creating steric hindrance that dramatically reduced heparin affinity [1].
Table 1: Comparative Analysis of Antithrombin Arg47 Variants
Variant Name | Amino Acid Substitution | Heparin Affinity | Dimerization Observed? | Functional Class |
---|---|---|---|---|
Barcelona-2 | Arg47Cys | Severely decreased | No | Type II HBS |
Rouen-I | Arg47His | Moderately decreased | Yes | Type II HBS |
Rouen-II | Arg47Ser | Moderately decreased | Yes | Type II HBS |
Cambridge II | Ala384Ser | Normal | No | Type II RS |
Interactive Note: Click column headers to sort variants by functional class or heparin affinity
Antithrombin Barcelona-2 is systematically designated according to the Human Genome Variation Society (HGVS) standards as SERPINC1:c.139C>T (DNA level) or p.Arg47Cys (protein level), reflecting the cytosine-to-thymine transition at codon 47 of the SERPINC1 gene. It falls under the Type II heparin-binding site (HBS) subtype of antithrombin deficiencies in the ISTH classification system. This categorization is based on its specific impairment of heparin cofactor activity while retaining relatively normal progressive (heparin-independent) thrombin inhibitory capacity [2] [6].
The mutation occurs in exon 2 of the SERPINC1 gene located on chromosome 1q23-25. Unlike Type I deficiencies (quantitative reduction), Type II variants like Barcelona-2 exhibit qualitative defects. Within Type II, three subcategories exist: Reactive Site (RS) mutations affecting the protease binding region, HBS mutations impairing heparin binding, and Pleiotropic (PE) mutations with multiple effects. Barcelona-2 exemplifies a "pure" HBS defect where the primary functional deficit lies in heparin-mediated activation rather than inherent protease inhibition [2] [9].
Notably, the p.Arg47Cys substitution introduces an unpaired cysteine residue absent in normal antithrombin (which contains three invariant disulfide bonds: Cys8-Cys128, Cys21-Cys95, and Cys248-Cys430). This free thiol group does not form mixed disulfides with dithionitrobenzoic acid (DTNB), suggesting it may form disulfide bonds with small plasma thiols like cysteine or glutathione in vivo. This structural alteration explains the absence of dimerization observed in other cysteine-containing variants – steric hindrance from the bulky adduct prevents intermolecular bonding [1] [8].
Antithrombin Barcelona-2 contributes to hereditary thrombophilia through a dominant-negative mechanism. Heterozygous carriers exhibit approximately 50% normal antithrombin activity in heparin cofactor assays but normal antigen levels, consistent with Type II deficiency. The lifetime thrombotic risk for such individuals is substantial, estimated at 70-85% compared to 50% for protein C/S deficiencies and 5-10% for Factor V Leiden heterozygotes. Thrombotic manifestations typically present as spontaneous deep vein thrombosis (DVT) and pulmonary embolism (PE), with initial events frequently occurring before age 30 [3] [6] [9].
The molecular pathogenesis involves severely compromised heparin-mediated activation. Physiological heparan sulfate on endothelial surfaces accelerates antithrombin's inhibition of thrombin and factor Xa by >1000-fold. Barcelona-2's heparin affinity is "dramatically decreased" due to steric obstruction by the cysteine adduct at position 47, a residue located within the critical D-helix of the heparin-binding domain. This disrupts the pentasaccharide-binding site (GlcNS-3S6S-IdoA2S-GlcNS6S), preventing the allosteric activation essential for rapid protease inhibition. Consequently, thrombin generation proceeds unchecked in microenvironments where physiological heparin-like glycosaminoglycans would normally localize anticoagulant activity [1] [4] [6].
Table 2: Hereditary Thrombophilia Prevalence and Thrombotic Risk Profiles
Thrombophilia Type | Prevalence in General Population | Relative Thrombotic Risk (Heterozygous) | Common Thrombotic Manifestations |
---|---|---|---|
Antithrombin Deficiency (Type II HBS) | 1:2,000-5,000 | 15-25x baseline | DVT, PE, mesenteric, cerebral vein thrombosis |
Factor V Leiden | 2-7% (Caucasian) | 3-8x baseline | DVT, PE |
Prothrombin G20210A | 1-4% (Caucasian) | 2-5x baseline | DVT, PE, miscarriage |
Protein C Deficiency | 1:200-500 | 7-10x baseline | DVT, PE, neonatal purpura fulminans |
Interactive Note: Filter options available for prevalence or risk factor comparisons
Despite its strong thrombogenicity, Barcelona-2 presents diagnostic challenges. Routine functional assays using synthetic substrates (anti-Xa based) may overlook the defect since these primarily assess heparin-independent activity. Specialized assays measuring thrombin inhibition in the presence of heparin are required for detection. Genetic testing targeting SERPINC1 exon 2 provides definitive diagnosis, particularly important for asymptomatic family members. The variant exhibits variable expressivity, with some carriers experiencing recurrent thrombosis while others remain asymptomatic until exposed to secondary risks (e.g., pregnancy, surgery, oral contraceptives) [2] [6] [10].
Management focuses on aggressive thromboprophylaxis during high-risk periods. Unlike more common thrombophilias, patients with Barcelona-2 exhibit relative heparin resistance due to the impaired heparin-AT interaction. High-dose low-molecular-weight heparin (LMWH) or alternative anticoagulants (e.g., direct thrombin inhibitors) may be required. The ASH guidelines emphasize thrombophilia testing for patients with unprovoked thrombosis at young ages (<50 years), unusual site thrombosis, or strong family history – precisely the clinical scenarios where Barcelona-2 is most likely identified [5] [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: